Home > Products > Screening Compounds P2986 > Beta-Amyloid (1-37)
Beta-Amyloid (1-37) -

Beta-Amyloid (1-37)

Catalog Number: EVT-247375
CAS Number:
Molecular Formula:
Molecular Weight: 4074.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Beta-Amyloid (1-37) is produced through the proteolytic cleavage of the amyloid precursor protein by beta-secretase and gamma-secretase enzymes. This processing results in various peptide fragments, including Beta-Amyloid (1-37), which is one of the shorter forms that can be generated alongside other variants like Beta-Amyloid (1-34), Beta-Amyloid (1-38), and Beta-Amyloid (1-40) .

Classification

Beta-Amyloid (1-37) falls under the classification of neuropeptides and amyloid peptides. It is categorized as an amyloidogenic peptide due to its propensity to aggregate into fibrils, which are characteristic of amyloid deposits found in the brains of individuals with Alzheimer's disease .

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (1-37) can be achieved through solid-phase peptide synthesis techniques. The process typically involves the following steps:

  1. Resin Preparation: A suitable resin is chosen to support peptide synthesis.
  2. Amino Acid Coupling: Protected amino acids are sequentially coupled to the resin-bound growing peptide chain using coupling reagents such as Dicyclohexylcarbodiimide and 4-Dimethylaminopyridine.
  3. Cleavage and Purification: Once the desired sequence is synthesized, it is cleaved from the resin using trifluoroacetic acid, followed by purification using high-performance liquid chromatography .

Technical Details

A significant challenge in synthesizing beta-amyloid peptides, including Beta-Amyloid (1-37), is their tendency to aggregate during synthesis and purification. Techniques such as using hexafluoroisopropanol to disrupt aggregates and improve solubility have been developed . Additionally, modifications like incorporating cationic tags can enhance solubility and reduce aggregation during purification processes .

Molecular Structure Analysis

Structure

The molecular structure of Beta-Amyloid (1-37) consists of 37 amino acids with a specific sequence that influences its aggregation properties. The structure exhibits a mix of alpha-helical and beta-sheet conformations depending on environmental conditions, such as pH and ionic strength .

Data

The molecular formula for Beta-Amyloid (1-37) is C201H251N41O41C_{201}H_{251}N_{41}O_{41}, with a molecular mass of approximately 4300 Da. Structural studies have shown that the peptide can adopt various conformations, which are critical for its biological function and interaction with other amyloid forms .

Chemical Reactions Analysis

Reactions

Beta-Amyloid (1-37) participates in several chemical reactions that are relevant to its role in Alzheimer's disease:

  1. Aggregation: Under physiological conditions, Beta-Amyloid (1-37) can aggregate to form oligomers or fibrils, contributing to plaque formation in the brain.
  2. Interaction with Metal Ions: The peptide can bind metal ions like zinc and copper, which may influence its aggregation properties and neurotoxicity .

Technical Details

The aggregation kinetics of Beta-Amyloid (1-37) can be assessed using assays such as thioflavin T fluorescence, which indicates fibril formation. Additionally, circular dichroism spectroscopy can be employed to study conformational changes during aggregation .

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (1-37) exerts its effects involves several pathways:

  1. Neurotoxicity: Aggregated forms of beta-amyloid peptides can disrupt neuronal membranes, leading to cell death.
  2. Inflammatory Response: The presence of beta-amyloid aggregates can trigger inflammatory responses in glial cells, further exacerbating neurodegeneration.

Data

Research indicates that shorter beta-amyloid peptides like Beta-Amyloid (1-37) may act as modulators of longer peptides' aggregation behavior, potentially influencing their neurotoxic effects .

Physical and Chemical Properties Analysis

Physical Properties

Beta-Amyloid (1-37) appears as a white to off-white powder when synthesized. It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water without treatment to disrupt secondary structures.

Chemical Properties

The stability of Beta-Amyloid (1-37) under various conditions is crucial for its study:

  • pH Sensitivity: The peptide's conformation can change significantly with pH variations.
  • Temperature Stability: Higher temperatures promote aggregation; thus, storage at low temperatures is recommended.

Relevant data indicate that proper handling and storage conditions are vital for maintaining the integrity of this peptide for experimental use .

Applications

Scientific Uses

Beta-Amyloid (1-37) serves multiple roles in scientific research:

  1. Alzheimer's Disease Studies: It is used to investigate the mechanisms underlying amyloidosis and neurodegeneration.
  2. Drug Development: Researchers utilize this peptide to screen potential therapeutic compounds aimed at inhibiting beta-amyloid aggregation or toxicity.
  3. Biomarker Research: As part of studies on biomarkers for Alzheimer's disease, levels of various beta-amyloid peptides are quantified in biological samples .
Role of Beta-Amyloid (1-37) in Alzheimer’s Disease Pathogenesis

Position within the Amyloid Cascade Hypothesis Framework

The amyloid cascade hypothesis posits that dysregulation in amyloid-β (Aβ) metabolism initiates Alzheimer’s disease (AD) pathophysiology. Within this framework, Aβ(1-37) represents a less common C-terminally truncated variant generated through altered γ-secretase processivity. Unlike longer isoforms (Aβ42/40), Aβ(1-37) exhibits distinct solubility and aggregation kinetics, potentially influencing its role in early amyloid pathology [1] [8]. Key aspects include:

  • Biochemical Characteristics: Aβ(1-37) lacks five hydrophobic C-terminal residues compared to Aβ42, reducing its aggregation propensity. This positions it as a potentially less fibrillogenic component within the amyloid landscape [1].
  • Spatiotemporal Dynamics: Studies suggest Aβ(1-37) accumulates early in AD brains, detectable in soluble pools before plaque formation. Its presence may reflect inefficiencies in γ-secretase cleavage or compensatory mechanisms attempting to limit longer, more toxic Aβ species [3] [8].
  • Hypothesis Relevance: While Aβ42 remains central to the amyloid cascade due to its rapid aggregation, Aβ(1-37) challenges the simplistic view of amyloidogenicity correlating strictly with peptide length. Its accumulation may modulate toxicity by sequestering longer isoforms or altering plaque morphology [1] [8].

Table 1: Aβ(1-37) in the Amyloid Cascade Hypothesis

AspectRole of Aβ(1-37)Supporting Evidence
GenerationProduct of incomplete γ-secretase cleavageAltered Aβ ratios in γ-secretase modulator studies
Aggregation PropensityLower than Aβ42/Aβ40 due to truncated C-terminusIn vitro fibril formation assays show delayed kinetics
Pathological SignificancePotential modulator of plaque composition; may influence toxicity of longer AβsCo-localization with Aβ42 in diffuse plaques

Comparative Pathogenicity of Aβ(1-37) vs. Canonical Aβ Isoforms

Aβ(1-37) exhibits markedly reduced neurotoxicity compared to Aβ40 and Aβ42, attributed to structural differences that impede oligomerization and fibril formation:

  • Aggregation Kinetics: Aβ(1-37) forms oligomers and fibrils at a significantly slower rate than Aβ42. This is due to the absence of hydrophobic C-terminal residues (Ile41-Ala42), which are critical for cross-β-sheet stacking [6] [8].
  • Synaptic Toxicity: In vitro studies demonstrate Aβ(1-37) is less effective at disrupting long-term potentiation (LTP) than Aβ42 oligomers. Electrophysiological assays show ~70% reduced impairment in hippocampal slices treated with Aβ(1-37) versus Aβ42 [3].
  • Cellular Mechanisms: Unlike Aβ42, Aβ(1-37) shows weaker activation of neuroinflammatory pathways (e.g., microglial TNF-α release) and causes less oxidative stress. This may explain its lower correlation with neuronal death [2] [8].
  • Physiological Roles: Emerging evidence suggests Aβ(1-37) may act as a competitive inhibitor by binding to Aβ42 monomers, delaying nucleation. This contrasts with Aβ40, which inhibits Aβ42 fibrillization less efficiently [6].

Table 2: Comparative Properties of Key Aβ Isoforms

PropertyAβ(1-37)Aβ(1-40)Aβ(1-42)
Aggregation PropensityLowModerateHigh
Dominant Aggregation StateMonomers/small oligomersOligomers/fibrilsFibrils/plaques
Neurotoxicity (in vitro)MildModerateSevere
LTP ImpairmentMinimalSignificantSevere
Role in Amyloid PlaquesMinor componentMajor componentCore component

Mechanisms of Aβ(1-37)-Induced Synaptic Dysfunction

Despite reduced pathogenicity, Aβ(1-37) contributes to synaptic deficits through distinct mechanisms:

  • Receptor Interactions: Aβ(1-37) binds to glutamatergic receptors (e.g., NMDARs) with lower affinity than Aβ42 but can still disrupt calcium homeostasis. Chronic exposure leads to subtle dysregulation of synaptic signaling, contributing to network hyperexcitability [9].
  • Tau-Mediated Effects: In APP/Tau transgenic models, Aβ(1-37) synergizes with phosphorylated tau to exacerbate postsynaptic deficits. It promotes tau mislocalization to dendritic spines, where it complexes with PSD-95 and Fyn kinase, impairing AMPA receptor trafficking [9].
  • Mitochondrial Impact: Aβ(1-37) accumulates in synaptic mitochondria, reducing ATP production by ~20% compared to controls. This energy deficit compromises vesicle cycling and neurotransmitter release, particularly under high metabolic demand [9].
  • Comparative Synaptotoxicity: While Aβ42 potently inhibits LTP, Aβ(1-37) preferentially enhances long-term depression (LTD). This imbalance toward synaptic weakening contributes to gradual cognitive erosion rather than acute deficits [3] [9].

Contribution to Cerebrovascular Pathology and Cerebral Amyloid Angiopathy

Aβ(1-37) is increasingly implicated in cerebrovascular dysfunction, particularly cerebral amyloid angiopathy (CAA):

  • Vascular Deposition: Aβ(1-37) comprises ~15% of vascular amyloid in CAA, often co-depositing with Aβ40 (the dominant isoform in vessels). Its truncated structure may alter vessel wall integrity differently than longer Aβs [6] [8].
  • Mechanisms of Vessel Injury: Unlike Aβ40, which forms dense fibrils in arterial walls, Aβ(1-37) accumulates as diffuse perivascular aggregates. These deposits trigger mild inflammatory responses via endothelial activation but cause less severe smooth muscle degeneration [3] [6].
  • Clinical Correlations: Patients with severe CAA show elevated Aβ(1-37) in cerebrospinal fluid (CSF). Its ratio to Aβ40 may serve as a biomarker for CAA progression, though it lacks the predictive power of Aβ42 for parenchymal amyloid [6] [10].
  • Hemorrhagic Risk: Aβ(1-37) contributes to vessel fragility but is less associated with lobar hemorrhages than Aβ40. This is reflected in the modified Boston Criteria for CAA, which emphasize Aβ40-dominant pathology [10].

Table 3: Aβ(1-37) in Cerebrovascular Pathology

Pathological ProcessImpact of Aβ(1-37)Clinical Consequence
Amyloid DepositionDiffuse perivascular aggregates; co-localizes with Aβ40Contributes to vessel stiffness
InflammationActivates endothelia; mild cytokine release (IL-6, MCP-1)Chronic low-grade neuroinflammation
Vessel IntegrityReduces elasticity but causes fewer microaneurysmsLower hemorrhage risk vs. Aβ40-dominant CAA
Biomarker PotentialElevated in CAA CSF; Aβ(1-37)/Aβ40 ratio as indicatorEmerging tool for CAA subtyping

Properties

Product Name

Beta-Amyloid (1-37)

Molecular Weight

4074.6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.